molecular formula C9H10N2O4 B12799895 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one CAS No. 61190-66-7

2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one

Cat. No.: B12799895
CAS No.: 61190-66-7
M. Wt: 210.19 g/mol
InChI Key: WDKROQKNZOYXFR-UHFFFAOYSA-N
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Description

2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one is a heterocyclic compound that features a fused furan and azepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the rearrangement of azido compounds followed by ring expansion reactions . For instance, the tetraphenylporphyrin iron chloride catalyzed rearrangement of methyl 2-azido-4-(1-benzylpiperidin-4-ylidene) but-2-enoate can be used to construct the azepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogens or other functional groups .

Mechanism of Action

The mechanism of action of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cytotoxic effects in cancer cells . The specific pathways involved include the formation of strong hydrogen bonds and electrostatic interactions with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one apart is its specific functional groups, which confer unique reactivity and biological activity. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a potent inhibitor of enzymes like CDKs .

Properties

CAS No.

61190-66-7

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-methyl-2-nitro-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one

InChI

InChI=1S/C9H10N2O4/c1-5-7-6(15-9(5)11(13)14)3-2-4-10-8(7)12/h2-4H2,1H3,(H,10,12)

InChI Key

WDKROQKNZOYXFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)NCCC2)[N+](=O)[O-]

Origin of Product

United States

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